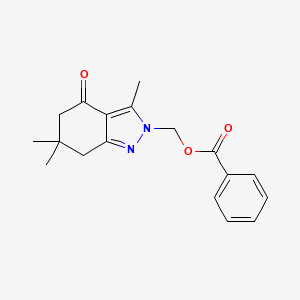
m-PEG48-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG48-Mal: is a polyethylene glycol (PEG) linker containing a maleimide group. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. The hydrophilic PEG spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG48-Mal involves the reaction of methoxypolyethylene glycol with maleic anhydride to introduce the maleimide group. The reaction typically occurs in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Thiol-Michael Addition Reaction: The maleimide group in m-PEG48-Mal reacts with thiol groups through a thiol-Michael addition reaction.
Substitution Reactions: The maleimide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Thiol Reagents: Common thiol reagents include cysteine, glutathione, and other thiol-containing biomolecules.
Reaction Conditions: The reactions typically occur at a pH range of 6.5 to 7.5 and at ambient temperature to ensure optimal reactivity and stability.
Major Products Formed:
Scientific Research Applications
Chemistry:
Bioconjugation: m-PEG48-Mal is widely used in bioconjugation to link proteins, peptides, and other biomolecules through thiol groups
Biology:
Protein Degradation: this compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs) to facilitate selective protein degradation via the ubiquitin-proteasome system.
Medicine:
Drug Delivery: The hydrophilic PEG spacer in this compound enhances the solubility and stability of drug molecules, making it useful in drug delivery systems.
Industry:
Mechanism of Action
Mechanism: The maleimide group in m-PEG48-Mal reacts with thiol groups through a thiol-Michael addition reaction, forming a stable thioether linkage. This covalent bond enables the connection of biomolecules with thiol groups, facilitating various bioconjugation and modification processes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Methoxypolyethylene glycol maleimide (mPEG-Mal): Similar to m-PEG48-Mal but with different PEG chain lengths.
Methoxypolyethylene glycol succinimidyl carbonate (mPEG-SC): Another PEG linker with a different reactive group.
Uniqueness: this compound is unique due to its specific PEG chain length and maleimide group, which provide optimal solubility, stability, and reactivity for various bioconjugation and modification applications .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H202N2O51/c1-110-8-9-112-12-13-114-16-17-116-20-21-118-24-25-120-28-29-122-32-33-124-36-37-126-40-41-128-44-45-130-48-49-132-52-53-134-56-57-136-60-61-138-64-65-140-68-69-142-72-73-144-76-77-146-80-81-148-84-85-150-88-89-152-92-93-154-96-97-156-100-101-157-99-98-155-95-94-153-91-90-151-87-86-149-83-82-147-79-78-145-75-74-143-71-70-141-67-66-139-63-62-137-59-58-135-55-54-133-51-50-131-47-46-129-43-42-127-39-38-125-35-34-123-31-30-121-27-26-119-23-22-117-19-18-115-15-14-113-11-10-111-7-5-105-102(107)4-6-106-103(108)2-3-104(106)109/h2-3H,4-101H2,1H3,(H,105,107) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPVJXDAXLVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H202N2O51 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

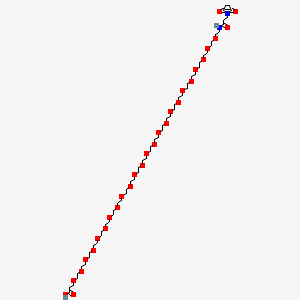
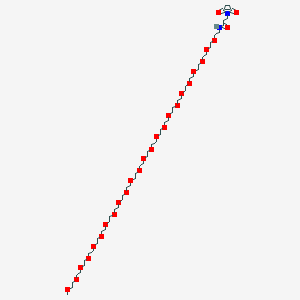

![4-Chloro-5-[4-(hydroxymethyl)triazol-1-yl]-2-phenylpyridazin-3-one](/img/structure/B8006532.png)
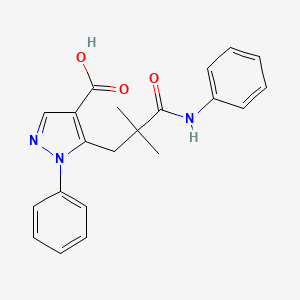
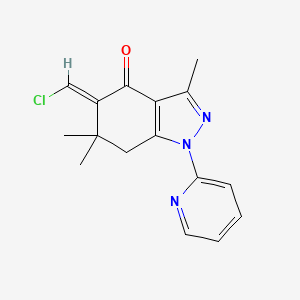
![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
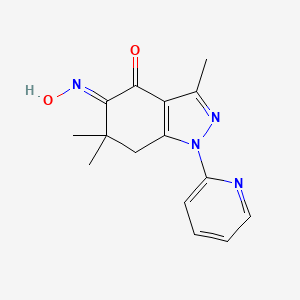
![3-bromo-N-[(E)-(6,6-dimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzamide](/img/structure/B8006556.png)
